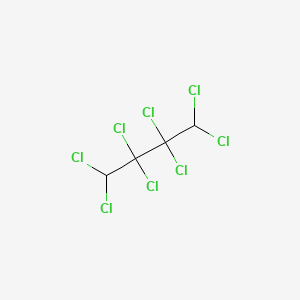
1,1,2,2,3,3,4,4-Octachlorobutane
カタログ番号 B8501157
分子量: 333.7 g/mol
InChIキー: WYANTPWHPFNPCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09328042B2
Procedure details


The present invention is directed to a process for the preparation of of Z-1,1,1,4,4,4-hexafluoro-2-butene from 2,3-dichloro-1,3-butadiene. The process of the present invention includes the sequential steps initiating with initiating the reaction of chlorine with 2,3-dichloro-1,3-butadiene to obtain 1,2,2,3,3,4 hexachlorobutane followed by contacting the 1,2,2,3,3,4 hexachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,2,3,4-tetrachlorobuta-1,3-diene. Chlorine is added to the 1,2,3,4-tetrachlorobuta-1,3-diene to obtain 1,1,2,2,3,3,4,4 octachlorabutane followed by contacting the 1,1,2,2,3,3,4,4 octachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,1,2,3,4,4-hexachlorobuta-1,3-diene. Hydrogen fluoride is chlorinated and combined with the 1,1,2,3,4,4-hexachlorobuta-1,3-diene to provide E- or Z-1326mxz (1,1,1,4,4,4-hexafluoro-2-chloro-2-butene). Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene is reacted with an aqueous solution of an alkali metal hydroxide and an alkali metal halide in the presence of a quaternary alkylammonium salt having alkyl groups of from four to twelve carbon atoms and mixtures thereof, to produce a mixture including hexafluoro-2-butyne. The final step is hydrogenating hexafluoro-2-butyne to 1,1,1,4,4,4 hexafluro-2-butene.

Name
1,2,3,4-tetrachlorobuta-1,3-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
ClCl.ClC=C(Cl)C(Cl)=CCl.[Cl:11][CH:12]([Cl:22])[C:13](Cl)([Cl:20])[C:14](Cl)([Cl:18])[CH:15]([Cl:17])[Cl:16]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:11][C:12]([Cl:22])=[C:13]([Cl:20])[C:14]([Cl:18])=[C:15]([Cl:17])[Cl:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
|
Name
|
1,2,3,4-tetrachlorobuta-1,3-diene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(C(=CCl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 1,1,2,2,3,3,4,4 octachlorabutane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
